Cas no 1006451-79-1 (3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid)

3-Amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring both amino and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its pyrazole core is structurally significant for designing bioactive molecules, particularly in medicinal chemistry, where it may serve as a scaffold for drug development. The presence of reactive functional groups allows for further derivatization, enabling the synthesis of more complex compounds. This compound is valued for its potential in creating ligands, inhibitors, or agrochemicals due to its balanced reactivity and stability. Suitable for research and industrial use, it adheres to high purity standards for reliable performance in synthetic workflows.
3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid structure
1006451-79-1 structure
Product Name:3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
CAS No:1006451-79-1
MF:C7H11N3O2
MW:169.181141138077
CID:3059064
PubChem ID:19619946
Update Time:2025-06-15

3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
    • CS-0224784
    • 1006451-79-1
    • 1197234-61-9
    • GQB45179
    • 5-AMINO-2-ISOPROPYLPYRAZOLE-3-CARBOXYLIC ACID
    • 5-amino-2-propan-2-ylpyrazole-3-carboxylic acid
    • 3-AMINO-1-ISOPROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
    • AKOS000309089
    • STK352630
    • EN300-120870
    • 3-AMINO-1-ISOPROPYL-1H-PYRAZOLE-5-CARBOXYLICACID
    • MDL: MFCD06805285
    • Inchi: 1S/C7H11N3O2/c1-4(2)10-5(7(11)12)3-6(8)9-10/h3-4H,1-2H3,(H2,8,9)(H,11,12)
    • InChI Key: RTCKLHVTYAOMJN-UHFFFAOYSA-N
    • SMILES: OC(C1=CC(N)=NN1C(C)C)=O

Computed Properties

  • Exact Mass: 169.085126602Da
  • Monoisotopic Mass: 169.085126602Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 81.1Ų

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3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1006451-79-1)3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
Order Number:A1096076
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:17
Price ($):346.0
Email:sales@amadischem.com

3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Related Literature

Additional information on 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Introduction to 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 1006451-79-1)

3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, identified by the CAS number 1006451-79-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative belongs to the pyrazole family, a class of molecules widely recognized for their diverse biological activities and structural versatility. The presence of both amino and carboxylic acid functional groups, coupled with an isopropyl substituent at the 1-position, makes this compound a versatile scaffold for further chemical modifications and biological evaluations.

The structure of 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid features a six-membered aromatic ring system consisting of two nitrogen atoms and four carbon atoms. The nitrogen atoms at positions 1 and 5 are part of the core pyrazole moiety, while the carboxylic acid group is located at position 5, contributing to potential hydrogen bonding interactions. The amino group at position 3 and the isopropyl group at position 1 introduce further reactivity and steric effects, which can be exploited in medicinal chemistry applications.

Recent advancements in drug discovery have highlighted the importance of pyrazole derivatives due to their broad spectrum of biological activities. These compounds have been extensively studied for their potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. The specific substitution pattern in 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid makes it an attractive candidate for designing novel therapeutic agents.

In particular, the amino group at position 3 can be readily functionalized through various chemical reactions such as acylation, alkylation, or coupling with other pharmacophores. This flexibility allows for the creation of a diverse library of derivatives with tailored biological properties. Similarly, the carboxylic acid group can be used to form esters, amides, or salts, further expanding the synthetic possibilities. The isopropyl group at position 1 introduces steric hindrance and can influence the compound's solubility, bioavailability, and interaction with biological targets.

Recent studies have demonstrated the pharmacological potential of 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid and its derivatives. For instance, researchers have explored its activity against various enzymatic targets involved in inflammatory pathways. The compound has shown promising results in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. Additionally, its derivatives have been investigated for their ability to modulate immune responses by interacting with receptors such as Toll-like receptors (TLRs).

The synthesis of 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can be achieved through multiple routes depending on the desired purity and scale of production. One common approach involves condensation reactions between appropriate precursors under controlled conditions. For example, the reaction between propargylamine and ethyl acetoacetate in the presence of a catalyst can yield the desired pyrazole derivative. Alternatively, multi-step synthetic pathways involving cyclization and functional group transformations can be employed to construct the target molecule with high yield and selectivity.

In terms of biological evaluation, 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been tested in various in vitro assays to assess its potential therapeutic effects. Preliminary results suggest that it exhibits moderate activity against certain bacterial strains, indicating its antimicrobial properties. Further studies are needed to fully elucidate its spectrum of activity and mechanisms of action. Additionally, computational modeling techniques have been utilized to predict binding interactions between this compound and potential biological targets, providing insights into its pharmacophore structure.

The pharmacokinetic profile of 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is another critical aspect that needs to be addressed in drug development. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) must be carefully evaluated to ensure safety and efficacy. In vitro studies using cell-based models have been conducted to assess metabolic stability and potential drug-drug interactions. These studies help in identifying any liabilities that need to be addressed before moving to clinical trials.

Recent advancements in drug delivery systems have also opened new avenues for utilizing compounds like 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. Nanotechnology-based delivery platforms have shown promise in enhancing bioavailability and targeted delivery of therapeutic agents. For example, polymeric nanoparticles or liposomes encapsulating this compound could improve its penetration into tissues or prolong its circulation time in vivo.

The future prospects for 3-amino-1-(propan-2-ylyl)-H-pyrazolecarboxilic acid, CAS No. 10064517961, are promising given its structural features and biological potential. Ongoing research efforts are focused on optimizing its synthesis, exploring new derivatives with enhanced activity profiles, and evaluating its suitability for clinical applications. Collaborative initiatives between academic institutions and pharmaceutical companies are likely to accelerate progress in this field.

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Amadis Chemical Company Limited
(CAS:1006451-79-1)3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
A1096076
Purity:99%
Quantity:1g
Price ($):346.0
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